
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole
説明
Chemical Classification and Nomenclature
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole belongs to the nucleoside analog class of compounds, specifically categorized as a benzimidazole nucleoside derivative. The compound represents a synthetic modification of natural nucleosides, where the purine or pyrimidine base has been replaced with a dichlorinated benzimidazole moiety. This classification places it within the broader category of heterocyclic compounds containing nitrogen atoms in the aromatic ring system.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the full chemical name reflecting both the benzimidazole core structure and the modified ribofuranosyl sugar component. Alternative nomenclature systems have designated this compound as [(2R,3R,4R,5R)-3,4-Diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate, which emphasizes the stereochemical configuration of the sugar moiety and the specific substitution pattern. The presence of acetyl protecting groups at the 2', 3', and 5' positions of the ribofuranose ring distinguishes this compound from its deprotected analog and influences both its chemical stability and biological activity.
The molecular characteristics of this compound are summarized in the following comprehensive data table:
Historical Context in Nucleoside Chemistry
The development of nucleoside analogs has been a cornerstone of medicinal chemistry since the mid-20th century, with benzimidazole derivatives emerging as particularly significant compounds in this field. The historical progression of nucleoside chemistry began with the recognition that modifications to natural nucleosides could yield compounds with enhanced biological activity or altered pharmacological properties. Early research in this area focused on the synthesis of acetyl derivatives of nucleoside phosphates, which served as protective intermediates in chemical synthesis and demonstrated unique biological properties.
The acetylation of nucleosides represents one of the simplest forms of chemical derivation, with acetyl ester formation being extensively studied for both synthetic and biological applications. Historical investigations revealed that acetylated nucleotides could function as chain terminators in enzymatic processes, provided they served as substrates for polymerase enzymes. This discovery established the foundation for understanding how structural modifications to nucleosides could influence biological activity and led to the development of more complex derivatives such as this compound.
The synthesis of fluorinated and halogenated benzimidazole nucleosides gained prominence in nucleoside chemistry due to their enhanced biological and chemical stability. Research conducted in the early 21st century demonstrated that fluorinated nucleosides exhibited increased stability compared to their non-fluorinated counterparts, leading to expanded investigations into other halogenated derivatives. The incorporation of chlorine atoms into benzimidazole nucleosides, as exemplified by this compound, represents a continuation of this historical trend toward developing more stable and biologically active nucleoside analogs.
The evolution of nucleoside synthesis methodology has been closely tied to the development of glycosylation reactions, particularly the Vorbrüggen glycosylation. This synthetic approach enabled the efficient coupling of modified sugars with various heterocyclic bases, facilitating the production of complex nucleoside analogs. The historical context of nucleoside chemistry demonstrates how advances in synthetic methodology have enabled the creation of increasingly sophisticated compounds like this compound, which combine multiple structural modifications to achieve specific biological objectives.
Relationship to 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole
This compound is structurally related to 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole, a well-characterized inhibitor of ribonucleic acid polymerase transcription. The primary structural difference between these compounds lies in the presence of acetyl protecting groups at the 2', 3', and 5' positions of the ribofuranose ring in the tri-acetylated derivative. This modification significantly alters the compound's chemical properties, solubility characteristics, and biological activity profile compared to the parent compound.
5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole has been extensively studied for its ability to inhibit transcription elongation by ribonucleic acid polymerase, with sensitivity dependent on specific transcription factors including negative elongation factor and positive transcription elongation factor. The compound functions as a nucleoside analog that interferes with normal cellular transcriptional processes, leading to its application in research investigating gene expression regulation. Clinical investigations have demonstrated that 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole induces apoptosis in breast cancer cells through inhibition of myeloid cell leukemia protein expression.
The acetylated derivative maintains the core dichlorobenzimidazole structure that confers the biological activity observed in 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole while providing enhanced chemical stability and altered pharmacokinetic properties. Research has shown that acetyl derivatives of nucleosides can serve as prodrugs, where the acetyl groups are removed by cellular esterases to release the active compound. This relationship suggests that this compound may function as a protected form of the active transcription inhibitor.
Studies examining the mechanism of action of 5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole have revealed its selectivity for nuclear heterogeneous ribonucleic acid synthesis over ribosomal precursor ribonucleic acid synthesis. At concentrations of 12 micromolar, the compound demonstrated highly selective inhibitory effects on heterogeneous ribonucleic acid synthesis in cultured cells. The tri-acetylated derivative likely exhibits modified cellular uptake and distribution characteristics due to its increased lipophilicity, potentially affecting its biological activity profile compared to the parent compound.
Significance in Benzimidazole Nucleoside Research
This compound represents a significant advancement in benzimidazole nucleoside research, particularly in the context of antiviral drug development and transcriptional regulation studies. The compound's unique structural features, combining the biological activity of the dichlorobenzimidazole core with the synthetic utility of acetyl protection, have made it an important tool for investigating nucleoside analog mechanisms of action. Research in this field has demonstrated that benzimidazole nucleosides exhibit potent antiviral properties against multiple viral targets, including human cytomegalovirus and herpes simplex virus.
The development of benzimidazole nucleoside analogs has been driven by the need for compounds that can selectively interfere with viral replication while minimizing effects on host cell processes. Studies have shown that benzimidazole derivatives can inhibit viral deoxyribonucleic acid cleavage and processing, representing a distinct mechanism of antiviral action compared to traditional nucleoside analogs. The tri-acetylated derivative contributes to this research area by providing a chemically stable platform for investigating structure-activity relationships and optimizing biological activity.
Recent research has expanded the understanding of benzimidazole nucleoside mechanisms to include effects on cancer cell biology, with studies demonstrating anticancer activity against multiple cell lines. The synthesis of benzimidazole nucleosides from readily available starting materials has enabled systematic investigation of how structural modifications affect biological activity. Compounds structurally related to this compound have shown comparable potency to established chemotherapeutic agents, highlighting the therapeutic potential of this compound class.
The significance of this compound in current research extends to its role as a synthetic intermediate for preparing other biologically active compounds. The acetyl protecting groups can be selectively removed under mild conditions to yield the corresponding free nucleoside, enabling structure-activity relationship studies and the development of prodrug strategies. This synthetic utility has made the compound valuable for medicinal chemistry applications where controlled release of the active species is desired.
特性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3/t15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILZPSFJJOYLV-BRSBDYLESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741628 | |
Record name | 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443678-71-5 | |
Record name | 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole (commonly referred to as DRB) is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in the context of transcription regulation and potential therapeutic applications. This article provides an in-depth examination of the biological activity of DRB, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
DRB is characterized by its unique structure that includes a benzimidazole core and a ribofuranosyl moiety. The presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring enhances its biological properties. The acetylated ribofuranosyl group plays a critical role in its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃Cl₂N₅O₇ |
Molecular Weight | 360.16 g/mol |
CAS Number | 3056-18-6 |
Purity | >98% (HPLC) |
DRB primarily acts as an inhibitor of RNA polymerase II transcription elongation. It interferes with the transcription process by inhibiting the activity of several key factors involved in RNA synthesis:
- Negative Elongation Factor (NELF) : DRB disrupts the interaction between NELF and RNA polymerase II.
- Positive Transcription Elongation Factor b (P-TEFb) : It inhibits P-TEFb, which is essential for transitioning RNA polymerase II into productive elongation.
This inhibition leads to a decrease in mRNA synthesis, making DRB a valuable tool for studying gene expression regulation.
Antiviral Activity
Research indicates that DRB exhibits antiviral properties by inhibiting viral replication at the transcriptional level. Studies have shown that DRB can effectively suppress the replication of various viruses by targeting their transcriptional machinery:
- Case Study : In vitro studies demonstrated that DRB significantly reduced the replication of human immunodeficiency virus (HIV) by inhibiting viral RNA synthesis .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Its ability to inhibit transcription elongation may contribute to apoptosis in cancer cells:
- Case Study : A study involving breast cancer cell lines showed that treatment with DRB led to increased apoptosis markers and reduced cell viability in MCF-7 and MDA-MB-231 cells . This suggests that DRB may enhance the efficacy of conventional chemotherapeutics when used in combination.
Inhibition of Protein Kinases
DRB has been reported to inhibit certain protein kinases, which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival:
- Research Finding : It was found that DRB inhibited cyclin-dependent kinases (CDKs), which are vital for cell cycle progression . This property further supports its potential use in cancer therapy.
Summary of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Antiviral | Inhibition of viral replication | Disruption of RNA synthesis |
Antitumor | Induction of apoptosis in cancer cells | Inhibition of transcription elongation |
Protein Kinase Inhibition | Altered cell signaling and proliferation | Inhibition of CDKs |
科学的研究の応用
Antiviral Activity
The compound exhibits potent antiviral properties, particularly against a range of viruses. Research has shown that benzimidazole derivatives can inhibit enteroviruses and herpes simplex virus effectively. For instance, derivatives similar to 5,6-dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole have demonstrated significant antiviral activity with IC50 values indicating their effectiveness against viral infections such as cytomegalovirus and Herpes Simplex Virus (HSV) .
Case Studies:
- Enterovirus Inhibition: Compounds related to this benzimidazole have been synthesized that show IC50 values as low as 1.08 μg/ml against enteroviruses .
- Cytomegalovirus Activity: Studies indicate that certain benzimidazole derivatives prevent the cleavage of concatemeric viral DNA in infected cells .
Anticancer Properties
Benzimidazole derivatives are also recognized for their anticancer potential. The structure of this compound allows it to interact with various cellular targets involved in cancer progression.
Research Findings:
- Compounds derived from similar structures exhibit cytotoxicity against multiple cancer cell lines, including lung and liver carcinoma cells .
- Specific derivatives have shown comparable potency to established chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
Several studies have reported the anti-inflammatory effects of benzimidazole derivatives. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) positions it as a potential candidate for treating inflammatory diseases.
Clinical Insights:
- Compounds similar to this compound demonstrated significant COX inhibition with IC50 values in the nanomolar range .
- These compounds also showed notable reductions in edema in animal models compared to standard anti-inflammatory drugs like diclofenac .
Antiulcer Activity
The compound has been investigated for its antiulcer properties due to its inhibition of H+/K+-ATPase activity. This mechanism is crucial for reducing gastric acid secretion and protecting against ulcer formation.
Experimental Results:
- Several benzimidazole derivatives have shown promising results in reducing gastric ulcers in experimental models .
- Compounds exhibiting similar structures have been effective at doses comparable to established treatments like omeprazole .
Synthesis and Chemical Properties
The synthesis of this compound involves glycosylation techniques that yield high purity products suitable for biological testing.
Synthetic Pathways:
類似化合物との比較
Comparison with Structurally Similar Compounds
5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB)
- Structural Differences : DRB lacks the 2',3',5'-tri-O-acetyl groups present in the target compound.
- Mechanistic Activity : DRB inhibits RNA polymerase II by promoting premature termination of transcription elongation, as demonstrated in HeLa cell extracts . Its antiviral activity against influenza virus is attributed to selective inhibition of viral RNA synthesis, with 35-fold higher potency than the 2,5-dimethyl benzimidazole analog .
- Pharmacokinetics : The absence of acetyl groups in DRB may reduce its metabolic stability compared to the acetylated derivative, which is designed to enhance lipophilicity and protect against enzymatic degradation .
2-Bromo-5,6-dichloro-1-(2,3,5-tri-O-acetyl-β-L-ribofuranosyl)-1H-benzimidazole
- Structural Differences: This compound features a bromine substituent at the 2-position of the benzimidazole ring and a β-L-ribofuranosyl sugar configuration (vs. β-D in the target compound).
- Biological Activity: It is a clinical candidate for antiviral research, particularly against human cytomegalovirus (HCMV).
- Applications : Used in carbohydrate research and as a precursor for nucleoside analogs due to its modified sugar configuration .
Maribavir (1263W94)
- Structural Differences: Maribavir is a 2-isopropylamino-substituted benzimidazole with an L-ribofuranosyl sugar.
- Biological Activity: Inhibits HCMV DNA synthesis and nuclear egress.
- Clinical Relevance : Approved for HCMV treatment, highlighting the importance of sugar configuration (L- vs. D-ribose) in antiviral specificity .
GW275175X
- Structural Differences: Contains a β-D-ribopyranosyl sugar instead of ribofuranosyl and a bromine substituent at the 2-position.
- Biological Activity: Inhibits HCMV in vitro, demonstrating that pyranosyl sugars retain antiviral activity but may alter target binding kinetics compared to ribofuranosyl derivatives .
Antiviral Activity
Transcription Inhibition
- DRB : Reduces RNA polymerase II processivity by 80% in vitro at 50 μM .
- Target Compound : Acetylation may reduce direct transcription inhibition but improve cell permeability for prodrug applications .
Substituent Effects on Bioactivity
Chlorine vs. Bromine Substitutions
- Chlorine at the 5,6-positions (DRB and target compound) is critical for RNA polymerase II inhibition .
- Bromine at the 2-position (e.g., GW275175X) enhances antiviral potency by increasing halogen bonding with viral enzymes .
Sugar Modifications
準備方法
Optimization of Glycosylation Conditions
-
Catalyst : TMSOTf (10 mol%) enables mild activation of the ribofuranose donor.
-
Solvent : Anhydrous MeCN minimizes side reactions and enhances glycosyl donor solubility.
-
Temperature : Reflux conditions (80°C) balance reaction rate and product stability.
Reaction Monitoring and Purification
Reaction progress is tracked via thin-layer chromatography (TLC) using silica gel plates and a 1:4 methanol/dichloromethane mobile phase. Post-glycosylation, the crude product is purified via silica gel column chromatography (230–400 mesh) with a gradient elution system (1:20 to 1:10 methanol/DCM). The acetyl-protected product is isolated as a white crystalline solid with a typical yield of 65–75%.
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): Key signals include δ 6.81 (d, H1′), 5.72 (d, OH), and 2.31–2.28 (s, acetyl methyl groups).
-
MS (ESI+) : m/z 567.7940 [M+H]⁺ (calculated for C₁₈H₁₉Cl₂N₂O₇: 567.8310).
Comparative Analysis of Synthetic Methodologies
Traditional routes for analogous compounds often employ hazardous reagents like cyanogen bromide or require diazotization steps, which are poorly suited for large-scale production. The present method offers distinct advantages:
Parameter | Conventional Method | Present Method |
---|---|---|
Cyclization Reagent | Cyanogen bromide | Carbonyl di-imidazole (CDI) |
Bromination Agent | Diazotization/HBr | Phosphorus oxybromide (POBr₃) |
Glycosylation Catalyst | SnCl₄ | TMSOTf |
Yield (Overall) | 40–50% | 65–75% |
Scalability | Limited due to exothermic steps | High (patented for >1 kg batches) |
Mechanistic Insights
Cyclization Step
CDI mediates cyclization via nucleophilic attack by the amine groups of 4,5-dichloro-o-phenylenediamine on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release imidazole and yield the benzimidazol-2-one core.
Bromination Mechanism
POBr₃ acts as both a Lewis acid and bromine source. The reaction proceeds through a two-step process: (1) coordination of POBr₃ to the carbonyl oxygen of benzimidazol-2-one, followed by (2) nucleophilic displacement by bromide ion to install the bromine atom.
Glycosylation Stereochemistry
TMSOTf promotes the formation of an oxocarbenium ion from the ribofuranose donor, which undergoes β-face attack by the benzimidazole’s N1 lone pair. The 2,3,5-tri-O-acetyl groups confer steric bulk, favoring the β-anomer.
Industrial Applications and Derivatives
The acetyl-protected compound serves as a precursor to bioactive nucleosides. For example, deprotection with methanolic ammonia yields 5,6-dichloro-1-β-D-ribofuranosyl-1H-benzimidazole , a scaffold for antiviral agents. The acetyl groups enhance solubility in organic solvents, facilitating further functionalization at the ribose hydroxyls .
Q & A
Basic Question: What are the established synthetic routes for 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is synthesized via cyclization of 4,5-dichloro-1,2-phenylenediamine with cyanogen bromide in methanol, yielding 2-amino-5,6-dichlorobenzimidazole (98% yield) . Subsequent halogenation (e.g., bromination or iodination) and glycosylation using the Vorbruggen reaction with 2,3,5-tri-O-acetyl-D-ribofuranosyl acetate under reflux with BSA (N,O-bis(trimethylsilyl)acetamide) and TMSOTf (trimethylsilyl triflate) as catalysts produce the acetyl-protected ribofuranosyl derivative . Optimization strategies include:
- Catalyst tuning : TMSOTf improves glycosylation efficiency by stabilizing intermediates.
- Temperature control : Reflux in anhydrous acetonitrile minimizes side reactions.
- Protection/deprotection : Acetyl groups simplify purification, with ammonia in methanol (90% yield) for deprotection .
Basic Question: Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- UV-Vis spectroscopy : Confirms π→π* transitions in the benzimidazole core (λ~280–320 nm) and ribofuranosyl moiety (λ~260 nm). Comparative analysis with reference spectra validates structural integrity .
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 500–510 for acetylated derivatives) .
Advanced Question: How can researchers resolve contradictions in reported biological activities of benzimidazole derivatives across studies?
Methodological Answer:
Discrepancies in antiviral or antitumor activity often arise from:
- Structural variability : Substituent positioning (e.g., 2-bromo vs. 5,6-dichloro) alters binding affinity. For example, 2-bromo derivatives show enhanced HCMV inhibition compared to dichloro analogs .
- Cell-line specificity : A549 lung cancer cells may respond differently to benzimidazoles than other lines due to metabolic enzyme expression .
- Dosage and assay conditions : Standardize protocols (e.g., IC50 measurements via qRT-PCR or MTT assays) to ensure comparability .
Validation steps :
Advanced Question: What strategies are effective in overcoming resistance to benzimidazole-based therapeutic agents?
Methodological Answer:
Resistance mechanisms (e.g., β-tubulin mutations in fungicides or SMO receptor alterations in cancer) require tailored approaches:
- Scaffold modification : Introduce fluorinated or spirocyclic moieties to bypass steric hindrance from mutated targets .
- Combination therapy : Pair with non-benzimidazole inhibitors (e.g., GDC-0449 analogs in hedgehog pathway inhibition) to reduce selective pressure .
- Pro-drug design : Mask reactive groups (e.g., phosphorothioate derivatives) to enhance bioavailability and evade efflux pumps .
Advanced Question: How can computational methods guide the design of novel benzimidazole derivatives with improved activity?
Methodological Answer:
- Molecular docking : Use PDB structures (e.g., SMO receptor: 4JKV) to predict binding modes of halogenated benzimidazoles .
- QSAR modeling : Correlate electronic parameters (Hammett σ) with antiviral IC50 values to prioritize substituents .
- Machine learning : Train models on databases (e.g., REAXYS) to predict regioselectivity in halogenation or glycosylation reactions .
Basic Question: What are the critical considerations for ensuring stability during storage and handling of this compound?
Methodological Answer:
- Storage : Protect from moisture (desiccator at –20°C) to prevent acetyl group hydrolysis.
- Solubility : Use anhydrous DMSO or DMF for stock solutions to avoid degradation.
- Handling : Conduct reactions under inert gas (N2) to prevent oxidation of the ribofuranosyl moiety .
Advanced Question: What experimental approaches are used to study the environmental impact of benzimidazole derivatives?
Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。